molecular formula C17H24N2O3 B256077 (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone

Cat. No. B256077
M. Wt: 304.4 g/mol
InChI Key: KVGBTNIWCVGZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone, also known as EMDT, is a novel chemical compound that has gained significant attention in recent years due to its potential as a research tool in the field of neuroscience. EMDT is a spirocyclic compound that has been synthesized through a multi-step process involving the condensation of various chemical reagents.

Mechanism of Action

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone acts as a selective and potent inhibitor of VMAT2 by binding to the protein and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters, which can have significant effects on behavior and physiology.
Biochemical and Physiological Effects:
The inhibition of VMAT2 by (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone has been shown to have significant effects on behavior and physiology. Studies have shown that (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone can lead to a decrease in locomotor activity, an increase in anxiety-like behavior, and a decrease in dopamine release. Additionally, (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone has been shown to have potential as a treatment for drug addiction due to its ability to decrease dopamine release and prevent the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone as a research tool is its selectivity and potency as a VMAT2 inhibitor. This allows for the precise manipulation of neurotransmitter release and can provide insights into the role of monoamine neurotransmitters in behavior and physiology. However, one limitation of using (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone is its potential for off-target effects. Studies have shown that (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone can also inhibit other transporters and enzymes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone. One area of interest is the potential use of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone as a treatment for drug addiction. Studies have shown that (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone can decrease dopamine release and prevent the reinforcing effects of drugs of abuse, making it a promising candidate for drug addiction treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone and its potential as a research tool in the field of neuroscience.

Synthesis Methods

The synthesis of (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone involves a multi-step process that begins with the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-ethoxy-3-(2-methoxyphenyl)but-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form (2-ethoxy-3-(2-methoxyphenyl)but-2-en-1-ylidene)hydrazine. The final step involves the reaction of this intermediate with 2-methoxybenzoyl chloride to form (8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone.

Scientific Research Applications

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone has been primarily used as a research tool in the field of neuroscience due to its potential as a selective and potent inhibitor of vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 leads to a decrease in the release of these neurotransmitters, which can have significant effects on behavior and physiology.

properties

Product Name

(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C17H24N2O3/c1-3-18-10-8-17(9-11-18)19(12-13-22-17)16(20)14-6-4-5-7-15(14)21-2/h4-7H,3,8-13H2,1-2H3

InChI Key

KVGBTNIWCVGZIW-UHFFFAOYSA-N

SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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